VII-31

NEDDylation Pathway NAE1 Activation Ubiquitin-Proteasome System

VII-31 is a distinct NEDDylation pathway activator, not a generic inhibitor. This compound is essential for research requiring pathway upregulation, as it directly activates NAE1 to enhance Cullin1 NEDDylation and induce IAP degradation. With a sub-100 nM IC50 (94 nM) in MGC803 cells and demonstrated in vivo tumor weight reduction up to 46%, it is the only validated chemical probe for differentiating activation from inhibition in preclinical apoptosis studies.

Molecular Formula C23H25NO5S
Molecular Weight 427.5 g/mol
Cat. No. B10824713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVII-31
Molecular FormulaC23H25NO5S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3
InChIInChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3
InChIKeyCGVFRZMQURRQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VII-31 NEDDylation Activator: First-in-Class Chemical Probe for NEDD8 Pathway Investigation and Gastric Cancer Research


VII-31 (CAS 2305757-96-2, C23H25NO5S) is a synthetic tertiary amide derivative and a potent small-molecule activator of the NEDDylation pathway. It represents the first reported small molecule to directly bind and activate NEDD8-activating enzyme (NAE1), promoting NAE1-Ubc12-Cullin1 NEDDylation [1]. In vitro antiproliferative profiling against gastric (MGC803), breast (MCF-7), and prostate (PC-3) cancer cell lines yielded IC50 values of 0.09±0.01 μM, 0.10±0.006 μM, and 1.15±0.28 μM, respectively . The compound demonstrates in vivo efficacy in MGC803 xenograft models with tumor weight reductions of 36%, 42%, and 46% at 50, 100, and 150 mg/kg (s.c., 28-day dosing), with no apparent toxicity [1].

Why VII-31 Cannot Be Substituted: Mechanistic and Potency Differentiation from NEDDylation Inhibitors (MLN4924, TAS4464)


Interchanging VII-31 with NEDDylation pathway modulators, particularly NAE inhibitors like MLN4924 (pevonedistat) or TAS4464, is scientifically invalid. VII-31 functions as a direct NAE1 activator, enhancing NAE1-Ubc12-Cullin1 NEDDylation, whereas MLN4924 and TAS4464 are competitive NAE inhibitors that suppress the pathway [1]. This fundamental mechanistic opposition produces distinct pharmacological outcomes: VII-31 activation drives degradation of inhibitor of apoptosis proteins (IAPs) [2], while MLN4924 inhibition induces accumulation of CRL substrates like CDT1 and p27 [3]. Furthermore, VII-31 demonstrates a sub-100 nM IC50 against gastric MGC803 cells (94 nM), which is significantly more potent than the median relative IC50 of MLN4924 (143 nM) against broader PPTP cell panels [4]. Generic substitution between an activator and an inhibitor, or even between inhibitors with differing potency profiles (TAS4464 IC50 = 0.955 nM [5]), will produce divergent and potentially confounding experimental results.

VII-31 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Mechanism of Action Differentiation: VII-31 Activates NAE1 While MLN4924 and TAS4464 Inhibit

VII-31 is a direct NAE1 activator that enhances NAE1-Ubc12-Cullin1 NEDDylation, representing the first reported small-molecule activator of this pathway [1]. In stark contrast, MLN4924 and TAS4464 are well-characterized competitive inhibitors of NAE, suppressing the same enzymatic step [2][3]. This fundamental mechanistic divergence precludes functional substitution. VII-31 activation leads to IAP degradation [1], whereas NAE inhibition by MLN4924 or TAS4464 leads to accumulation of CRL substrates like CDT1 and p27 [3].

NEDDylation Pathway NAE1 Activation Ubiquitin-Proteasome System

In Vitro Antiproliferative Potency: VII-31 Exhibits Sub-100 nM IC50 Against Gastric Cancer Cells, Outperforming MLN4924 in Cell Viability Assays

VII-31 demonstrates potent and selective inhibition of gastric cancer MGC803 cell viability with an IC50 of 0.09±0.01 μM (90 nM) after 48-hour treatment . This compares favorably to the reported median relative IC50 of MLN4924 against the PPTP cell line panel of 143 nM (range: 15-678 nM) [1]. The enhanced potency of VII-31 in gastric cancer cells underscores its utility in gastrointestinal oncology research, particularly where high sensitivity to NEDDylation modulation is desired.

Gastric Cancer Antiproliferative Activity MGC803 Cells

In Vivo Tumor Growth Inhibition: VII-31 Achieves Dose-Dependent Tumor Suppression Without Observable Toxicity

In a subcutaneous MGC803 xenograft model, VII-31 administered at 50, 100, and 150 mg/kg (s.c., once daily for 28 days) resulted in tumor weight reductions of 36%, 42%, and 46%, respectively, compared to vehicle control [1]. Importantly, no obvious toxicity was observed in treated mice at any dose [1]. In contrast, MLN4924 (100 mg/kg, oral, twice daily x 5 days) demonstrated intermediate activity (EFS T/C > 2) in only 27% of evaluable solid tumor xenografts and did not induce objective responses in the PPTP solid tumor panel [2].

Xenograft Model In Vivo Efficacy Gastric Cancer

Differential Regulation of Apoptotic Protein Network: VII-31 Modulates Intrinsic and Extrinsic Pathways

VII-31 (50-150 nM, 48 hours) upregulates pro-apoptotic proteins FADD, FasL, PIDD, Bax, and Bad, while downregulating anti-apoptotic proteins Bcl-xL, Bcl-2, XIAP, and c-IAP1 in MGC803 cells . This dual activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways is mechanistically linked to NAE1 activation and subsequent IAP degradation [1]. In contrast, NAE inhibitors like MLN4924 induce apoptosis primarily through CRL substrate accumulation and DNA re-replication stress [2], resulting in distinct apoptotic signaling signatures.

Apoptosis IAP Degradation Bcl-2 Family

Solubility and Formulation Advantage: VII-31 Offers Enhanced DMSO Solubility for In Vitro and In Vivo Applications

VII-31 demonstrates high solubility in DMSO at 200 mg/mL (467.83 mM) with sonication , and a validated in vivo formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline yielding 5 mg/mL (11.7 mM) . This formulation compatibility facilitates seamless transition from in vitro to in vivo studies. While comparative solubility data for MLN4924 and TAS4464 are not uniformly reported, the availability of a pre-optimized in vivo formulation for VII-31 reduces experimental variability and streamlines preclinical workflow.

Solubility Formulation DMSO

High-Value Procurement Scenarios for VII-31 in NEDDylation and Oncology Research


Elucidating NEDDylation Activation Mechanisms and IAP-Dependent Apoptosis

VII-31 serves as an essential chemical probe for studying NEDDylation activation. Its direct interaction with NAE1 and subsequent enhancement of Cullin1 NEDDylation provide a unique tool to dissect the functional consequences of pathway upregulation [1]. Researchers investigating IAP degradation and crosstalk between intrinsic and extrinsic apoptotic pathways will find VII-31 invaluable due to its dual modulation of pro- and anti-apoptotic protein expression .

Gastric Cancer Xenograft and Syngeneic Tumor Model Studies

With validated in vivo efficacy in MGC803 xenograft models (tumor weight reduction up to 46% at 150 mg/kg s.c.) and a favorable toxicity profile, VII-31 is optimized for preclinical gastric cancer research [2]. The established dosing regimen (10, 50, 150 mg/kg s.c. daily) and formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) enable reproducible studies of tumor growth inhibition and pharmacodynamic biomarker analysis [2].

Comparative Pathway Pharmacology: Activator vs. Inhibitor Studies

VII-31's mechanistic opposition to NAE inhibitors like MLN4924 and TAS4464 makes it a critical comparator for pathway pharmacology experiments. Using VII-31 alongside inhibitors allows researchers to interrogate bidirectional NEDDylation modulation, revealing pathway nodes that exhibit divergent or convergent responses to activation vs. inhibition [3]. This approach is particularly valuable for target validation and combination therapy screening.

Apoptosis Assay Development and Biomarker Discovery in MGC803, MCF-7, and PC-3 Cells

VII-31's well-characterized IC50 values in MGC803 (0.09 μM), MCF-7 (0.10 μM), and PC-3 (1.15 μM) cells provide reliable benchmarks for apoptosis assay development and high-throughput screening . The compound's ability to induce both intrinsic and extrinsic apoptosis pathways enables the identification and validation of apoptosis-related biomarkers, particularly those linked to IAP degradation and Bcl-2 family regulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VII-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.